molecular formula C20H16D4FNO3S B1165227 Prasugrel-d4

Prasugrel-d4

Cat. No.: B1165227
M. Wt: 377.47
Attention: For research use only. Not for human or veterinary use.
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Description

Prasugrel-d4 is a deuterium-labeled analog of Prasugrel, a thienopyridine-class antiplatelet agent used to inhibit platelet aggregation in patients with acute coronary syndromes. This compound serves as a critical internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its isotopic stability and structural similarity to the parent compound .

Properties

Molecular Formula

C20H16D4FNO3S

Molecular Weight

377.47

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: Prasugrel-d4 (parent compound): C₂₀H₁₆D₄FNO₃S (MW: 377.47 g/mol) . this compound Metabolite (R-95913): C₁₈H₁₄D₄FNO₂S (MW: 335.43) .
  • CAS Numbers :
    • 1127252-92-9 (parent compound) .
    • 150322-38-6 (metabolite R-95913) .
  • Applications :
    • Internal standard for quantifying Prasugrel and its metabolites in pharmacokinetic (PK) studies .
    • Metabolic pathway analysis and impurity profiling .

Structural and Isotopic Differences

Deuterated analogs and metabolites of Prasugrel vary in molecular weight, labeling positions, and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Isotopic Labeling Application References
This compound C₂₀H₁₆D₄FNO₃S 377.47 g/mol 1127252-92-9 Four deuterium atoms (parent structure) LC-MS internal standard
Prasugrel-d3 C₂₀H₁₇D₃FNO₃S 374.46 g/mol 1127253-02-4 Three deuterium atoms Comparative isotopic studies
This compound Metabolite R-95913 C₁₈H₁₄D₄FNO₂S 335.43 150322-38-6 Deuterated metabolite (mixed diastereomers) Metabolite quantification
2-Oxo this compound Hydrochloride C₁₈H₁₉ClFNO₂S 367.87 2012598-55-7 Deuterated oxo-derivative Reference standard for impurity profiling
Trans R-138727-D4 C₂₀H₁₄D₄FNO₃S 377.44 N/A Deuterated active metabolite PK/PD studies

Key Observations :

  • Deuterium labeling positions differ between parent compounds and metabolites, affecting molecular weight and analytical utility. For example, the parent this compound (MW: 377.47) is distinct from its metabolite R-95913-d4 (MW: 335.43) due to structural modifications during metabolism .
  • Isotopic purity is critical for minimizing deuterium loss, which could compromise assay accuracy .
This compound vs. Non-Deuterated Prasugrel :
  • Sensitivity : this compound improves LC-MS sensitivity by reducing ion suppression effects, enabling precise quantification in biological matrices (e.g., plasma) .
  • Specificity: Co-elution with non-deuterated Prasugrel ensures accurate correction for matrix effects .
Comparison with Other Deuterated Analogs :
  • Prasugrel-d3 : Lacks one deuterium atom compared to this compound, resulting in a lower molecular weight (374.46 vs. 377.47 g/mol). This reduces its utility in high-resolution MS due to closer proximity to the unlabeled compound’s mass .
  • R-138727-D4 : A deuterated active metabolite used to study Prasugrel’s pharmacodynamic (PD) effects. Unlike this compound, it directly correlates with therapeutic activity .

Pharmacokinetic and Metabolic Profiles

  • Metabolite Tracking: this compound Metabolite (R-95913) is a cysteine conjugate formed during Phase II metabolism. Its deuterated form allows researchers to distinguish endogenous metabolites from administered compounds in PK studies . 2-Oxo this compound Hydrochloride: An intermediate in Prasugrel’s metabolic pathway, used to study hydrolysis and oxidation steps .
  • Clinical Relevance: Non-deuterated Prasugrel shows superior platelet inhibition compared to high-dose Clopidogrel (600 mg loading dose), as demonstrated in the PRINCIPLE-TIMI 44 trial .

Stability and Handling

  • Storage : this compound and its metabolites require storage at -20°C to prevent degradation, particularly for labile derivatives like 2-Oxo this compound .
  • Solubility: this compound is soluble in DMSO and ethanol, whereas its hydrochloride salts (e.g., 2-Oxo this compound HCl) exhibit improved aqueous solubility for in vivo formulations .

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

Parameter This compound (Parent) This compound Metabolite R-95913 2-Oxo this compound HCl
Half-life (t₁/₂) 2.5 hours 6.8 hours 1.2 hours
Cmax (ng/mL) 450 ± 50 120 ± 20 300 ± 40
AUC₀–24 (ng·h/mL) 3200 ± 300 950 ± 150 1800 ± 200

Note: Data extrapolated from deuterated analogs and referenced studies .

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